N,N'-bis(4-fluorophenyl)oxamide
Description
N,N'-Bis(4-fluorophenyl)oxamide (molecular formula: C₁₄H₁₀F₂N₂O₂; molecular weight: 276.24 g/mol) is a symmetric oxamide derivative featuring two 4-fluorophenyl groups attached to the nitrogen atoms of an oxalyl backbone. The compound is characterized by its planar oxamide core, which facilitates intermolecular interactions such as hydrogen bonding and π-π stacking. Its fluorine substituents enhance electron-withdrawing properties, influencing reactivity, solubility, and crystalline packing .
Synthetically, oxamide derivatives like this are often prepared via condensation reactions between oxalic acid derivatives and substituted anilines. For example, microwave-assisted solvent-free synthesis has been employed for analogous compounds, offering advantages in efficiency and yield . Structural characterization of this compound typically involves ¹H/¹³C NMR, FT-IR, and mass spectrometry (MS), with distinct signals for fluorine atoms and amide protons observed in spectroscopic analyses .
Properties
CAS No. |
10197-51-0 |
|---|---|
Molecular Formula |
C14H10F2N2O2 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N,N'-bis(4-fluorophenyl)oxamide |
InChI |
InChI=1S/C14H10F2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
GNWMMQXKVPLTSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-fluorophenyl)oxamide typically involves the reaction of 4-fluoroaniline with oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 4-fluoroaniline to form the desired oxamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-fluorophenyl)oxamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: N,N’-bis(4-fluorophenyl)oxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: N,N’-bis(4-fluorophenyl)oxamide can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N,N’-bis(4-fluorophenyl)oxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-bis(4-fluorophenyl)oxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxamide Derivatives
Structural Analogs and Substituent Effects
The table below compares N,N'-bis(4-fluorophenyl)oxamide with structurally related oxamides:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (in the 4-fluorophenyl derivative) and trifluoromethyl groups increase electron-withdrawing effects, enhancing thermal stability and influencing hydrogen-bonding capabilities. Methoxy groups (electron-donating) may improve solubility in polar solvents but reduce crystallinity .
- Aromatic vs. Heteroaromatic Substituents : Pyridyl groups (e.g., in N,N'-bis(2-pyridyl)oxamide) introduce nitrogen atoms that participate in hydrogen bonding, forming robust crystalline networks. Fluorophenyl groups, while less basic, contribute to hydrophobic interactions and resistance to metabolic degradation .
Spectroscopic and Crystallographic Insights
- ¹H NMR : The 4-fluorophenyl groups in this compound produce distinctive doublets for aromatic protons (δ ~7.2 ppm) and a singlet for the oxamide NH protons (δ ~10.2 ppm) .
- FT-IR: Strong absorption bands at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) are consistent across oxamides, with fluorine substituents causing minor shifts due to inductive effects .
- Crystallography : N,N'-Bis(2-pyridyl)oxamide exhibits a triclinic polymorph with extensive N–H···O/N hydrogen bonds, forming 2D networks. Fluorinated analogs likely adopt similar packing but with altered lattice parameters due to fluorine’s van der Waals radius .
Biological Activity
N,N'-bis(4-fluorophenyl)oxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical assays. This article delves into the compound's synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 4-fluoroaniline with oxalyl chloride, leading to the formation of an intermediate isocyanate. This intermediate subsequently reacts with another molecule of 4-fluoroaniline to yield the final oxamide product. The synthesis often employs triethylamine to neutralize hydrochloric acid generated during the reaction, optimizing yield and purity .
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor or ligand in biochemical assays. Its structural characteristics allow it to interact with specific enzymes, potentially modulating their activity. This property is crucial for developing therapeutic agents aimed at various diseases .
2. Anticancer Activity
Studies have explored the anticancer potential of this compound. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, suggesting its role as a candidate for further drug development in oncology .
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects primarily involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, potentially increasing selectivity towards specific biological pathways .
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, a comparison with similar compounds such as N,N'-bis(4-chlorophenyl)oxamide is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains fluorine; higher electronegativity | Anticancer, anti-inflammatory |
| N,N'-bis(4-chlorophenyl)oxamide | Contains chlorine; different reactivity profile | Antimicrobial, potential anticancer |
This table illustrates how substituent differences impact the biological activities and reactivity patterns of these compounds.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, indicating its potential as a therapeutic agent .
- Enzyme Inhibition Assays : In vitro assays showed that this compound effectively inhibited specific enzymes involved in cancer progression, further supporting its role in targeted therapy .
- Anti-inflammatory Research : Preliminary findings from animal models suggest that this compound can significantly reduce inflammation markers, providing a basis for future studies on its therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
